Ospemifene

Description

Properties

IUPAC Name |

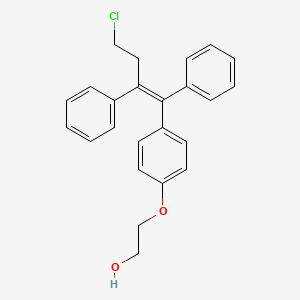

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKNAVTFCDUIE-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025426 | |

| Record name | Ospemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Soluble in methanol, Soluble in ethanol | |

| Record name | Ospemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ospemifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol + water, White to off-white crystalline powder | |

CAS No. |

128607-22-7 | |

| Record name | Ospemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128607-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ospemifene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ospemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ospemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ospemifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ospemifene's Mechanism of Action on Estrogen Receptors: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Ospemifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. This unique pharmacological profile allows it to function as an estrogen agonist in certain tissues, such as the vaginal epithelium and bone, while acting as an antagonist in others, like the breast. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with estrogen receptors (ERs), supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism: Interaction with Estrogen Receptors

This compound's biological actions are mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, its effect is not uniformly agonistic or antagonistic but is dependent on the specific tissue, the conformation of the receptor-ligand complex, and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors). This differential gene regulation is the basis for its tissue-selective effects.

Binding Affinity to Estrogen Receptors

This compound binds to both ERα and ERβ. The half-maximal inhibitory concentration (IC50) for ERα is 0.8 μM and for ERβ is 1.7 μM, indicating a slightly higher affinity for ERα.[1]

| Receptor Subtype | IC50 (μM) |

| Estrogen Receptor α (ERα) | 0.8 |

| Estrogen Receptor β (ERβ) | 1.7 |

Tissue-Specific Effects of this compound

The clinical utility of this compound is derived from its distinct actions in various estrogen-responsive tissues.

Vaginal Epithelium: Agonist Activity

In the vaginal epithelium, this compound acts as an estrogen agonist, leading to the maturation of the vaginal mucosa and an increase in superficial cells, which alleviates symptoms of vulvovaginal atrophy (VVA).[2][3] Clinical trials have demonstrated significant improvements in the vaginal maturation index (VMI) and a reduction in vaginal pH.

Clinical Trial Data on Vaginal Effects (12-week treatment with 60 mg/day this compound vs. placebo):

| Parameter | This compound (Mean Change) | Placebo (Mean Change) | p-value |

| Superficial Cells (%) | +7.8 to +13.3 | +0.6 to +3.6 | <0.0001 |

| Parabasal Cells (%) | -23.7 to -34.6 | -1.9 to -4.2 | <0.0001 |

| Vaginal pH | -1.01 | -0.29 | <0.0001 |

Data compiled from multiple Phase 3 clinical trials.[4][5]

Uterus and Endometrium: Partial Agonist/Neutral Activity

This compound exhibits a weak estrogenic or neutral effect on the endometrium. While a slight increase in endometrial thickness has been observed in some studies, it is generally not considered clinically significant and is not associated with an increased risk of endometrial hyperplasia or carcinoma in studies up to one year.[6][7]

Endometrial Thickness Changes (60 mg/day this compound vs. placebo):

| Duration of Treatment | This compound (Mean Increase in mm) | Placebo (Mean Increase in mm) |

| 12 Weeks | 0.51 | 0.06 |

| 6 Months | 0.56 | 0.05 |

| 12 Months | 0.81 | 0.07 |

Data from a 52-week clinical trial.[6]

Bone: Agonist Activity

This compound demonstrates estrogenic effects on bone, which can contribute to the maintenance of bone mineral density (BMD).[3][8] Preclinical and clinical studies have shown that this compound reduces bone turnover markers, suggesting a protective effect against bone loss.[3][9][10]

Changes in Bone Turnover Markers (12-week treatment with 60 mg/day this compound vs. placebo):

| Bone Marker | This compound | Placebo | Finding |

| Bone Resorption Markers (e.g., CTX) | Significantly decreased | No significant change | This compound shows an anti-resorptive effect. |

| Bone Formation Markers (e.g., Osteocalcin) | Significantly decreased | No significant change | Consistent with reduced bone turnover. |

Findings from a phase 3 study.[9]

Breast Tissue: Antagonist Activity

In breast tissue, this compound acts as an estrogen antagonist.[11] This is a critical aspect of its safety profile, as it does not stimulate breast cell proliferation and may even have a protective effect. In vitro studies using human breast cancer cell lines (e.g., MCF-7) have demonstrated its anti-proliferative effects.[12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's mechanism of action on estrogen receptors.

Experimental Workflow: Estrogen Receptor Binding Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. obgproject.com [obgproject.com]

- 5. hcp.osphena.com [hcp.osphena.com]

- 6. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy, tolerability, and endometrial safety of this compound compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. erkenmenopoz.com [erkenmenopoz.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ospemifene: A Technical Guide for Drug Development Professionals

Abstract

Ospemifene is a third-generation selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause.[1][2] As a member of the triphenylethylene class, its unique tissue-specific profile—exerting estrogenic effects on the vagina and bone, anti-estrogenic effects in breast tissue, and neutral effects on the endometrium—is of significant interest for drug development.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the molecular interactions, experimental methodologies used for its characterization, and the impact of structural modifications on its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SERMs and related therapeutic agents.

Introduction: The Molecular Basis of this compound's Action

This compound, chemically known as (Z)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol, is a non-steroidal SERM.[5] Its biological effects are mediated through selective binding to the two estrogen receptor subtypes, ERα and ERβ.[3] this compound exhibits low micromolar inhibitory concentrations for both receptors, with an IC50 of 0.8 μM for ERα and 1.7 μM for ERβ.[6]

The defining characteristic of a SERM like this compound is its ability to function as either an agonist or an antagonist depending on the target tissue. This tissue selectivity is determined by three primary factors:

-

Estrogen Receptor Conformation: Upon binding, this compound induces a specific conformational change in the ER.

-

Co-regulator Protein Recruitment: The induced receptor conformation dictates the recruitment of a specific set of intracellular co-activator or co-repressor proteins.

-

Tissue-Specific Co-regulator Expression: Different tissues express varying levels of these co-regulator proteins, leading to a differential biological response.[7]

In tissues like the vagina, this compound binding promotes a receptor conformation that recruits co-activators, leading to the transcription of estrogen-responsive genes and resulting in an estrogenic (agonist) effect.[3] Conversely, in breast tissue, it promotes a conformation that favors co-repressor binding, blocking gene transcription and producing an anti-estrogenic (antagonist) effect.[3][4] This dual activity is crucial to its therapeutic profile, offering benefits while minimizing risks associated with traditional estrogen therapy.

Core Structure-Activity Relationships

The SAR of this compound is rooted in its triphenylethylene scaffold, a structure it shares with other well-known SERMs like tamoxifen.[1] The key to its mixed agonist/antagonist profile lies in the orientation of a bulky side chain, which sterically hinders the repositioning of helix 12 of the estrogen receptor's ligand-binding domain.[8] This prevention of an "agonist" conformation is a hallmark of triphenylethylene SERMs.[8]

Systematic modifications to the this compound structure have yielded insights into the chemical moieties responsible for its biological activity. Studies involving the synthesis of novel this compound analogs have demonstrated that altering the side chain can significantly impact potency and efficacy.

Quantitative SAR Data

The following tables summarize the quantitative data from studies on this compound and its synthetic analogs. The data is primarily derived from in vitro cytotoxicity assays against human breast cancer cell lines.

Table 1: In Vitro Activity of this compound and Reference SERMs

| Compound | Cell Line (ER Status) | GI₅₀ (μM) |

| This compound | MCF-7 (ER+) | 7.11 |

| MDA-MB-231 (ER-) | >100 | |

| Tamoxifen | MCF-7 (ER+) | 6.25 |

| MDA-MB-231 (ER-) | 12.5 |

Data sourced from Kaur G, et al. (2014).[9]

Table 2: In Vitro Activity of Novel this compound Analogs

| Compound ID | R Group Modification | Cell Line (ER Status) | GI₅₀ (μM) |

| 6 | 4-(2-Aminoethyl)morpholine | MCF-7 (ER+) | 1.87 |

| MDA-MB-231 (ER-) | 2.12 | ||

| 7 | 1-(2-Aminoethyl)piperidine | MCF-7 (ER+) | 2.50 |

| MDA-MB-231 (ER-) | 2.80 | ||

| 8 | 1-(2-Aminoethyl)pyrrolidine | MCF-7 (ER+) | 4.80 |

| MDA-MB-231 (ER-) | 10.5 |

Data and structures sourced from Kaur G, et al. (2014). GI₅₀ represents the concentration for 50% of maximal inhibition of cell growth.[9][10]

The key SAR insight from these analogs is that the introduction of cyclic amine moieties (morpholine, piperidine, pyrrolidine) at the terminus of the side chain significantly increases cytotoxic potency against the ER-positive MCF-7 breast cancer cell line compared to the parent this compound.[9][10] Notably, compounds 6 and 7 also demonstrated potent activity against the ER-negative MDA-MB-231 cell line, suggesting a mechanism of action that may not be solely dependent on the estrogen receptor.[9][11] Docking studies from this research indicated that analogs 6 , 7 , and 8 exhibited stronger binding affinities for both ERα and ERβ than this compound itself.[9]

Visualizing Molecular Pathways and Experimental Logic

Understanding the complex biological context of SAR studies requires clear visualization of the underlying processes. The following diagrams, rendered using Graphviz, illustrate the core signaling pathway of SERMs and a typical workflow for an SAR study.

Caption: General signaling pathway for a Selective Estrogen Receptor Modulator (SERM).

Caption: A typical experimental workflow for conducting SAR studies on SERMs.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for these essential experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

-

Objective: To calculate the IC₅₀ (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for this compound and its analogs.

-

Materials:

-

Receptor Source: Rat uterine cytosol prepared from ovariectomized Sprague-Dawley rats.[12]

-

Radioligand: [2,4,6,7,16,17-³H]-17β-estradiol (³H-E2).

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[12]

-

Separation Agent: Hydroxylapatite (HAP) slurry.

-

Non-specific Binding Control: Diethylstilbestrol (DES) or unlabeled 17β-estradiol at 100-fold excess.[12]

-

-

Procedure:

-

Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at 2,500 x g, and the resulting supernatant is ultracentrifuged at 105,000 x g for 60 minutes at 4°C. The final supernatant is the uterine cytosol containing the estrogen receptors.[12]

-

Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of ³H-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of the test compound (this compound or analog).[12]

-

Incubation: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.

-

Washing: Wash the HAP pellet multiple times with buffer to remove unbound ligand.

-

Quantification: Elute the bound radioligand from the pellet and quantify using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific ³H-E2 binding against the log concentration of the competitor compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[12]

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the growth of the ER-positive MCF-7 human breast cancer cell line. It is used to determine whether a compound has estrogenic (stimulates proliferation) or anti-estrogenic (inhibits proliferation) activity.

-

Objective: To determine the GI₅₀ of this compound analogs and assess their functional estrogenic/anti-estrogenic activity.

-

Materials:

-

Cell Line: MCF-7 (ATCC #HTB-22).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Assay Medium: Phenol red-free EMEM supplemented with 5% charcoal-stripped FBS to remove endogenous estrogens.[13]

-

Detection Reagent: Crystal Violet stain or Sulforhodamine B (SRB).

-

-

Procedure:

-

Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay (3-4 days), switch cells to the hormone-free assay medium.[13][14]

-

Seeding: Seed the cells into 96-well plates at a low density (e.g., 400-5000 cells/well) in assay medium and allow them to attach for 24 hours.[13]

-

Treatment: Replace the medium with fresh assay medium containing various concentrations of the test compounds. For anti-estrogenic assessment, co-treat with a low concentration of 17β-estradiol (e.g., 10 pM).

-

Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.[13]

-

Quantification: Terminate the assay by fixing the cells (e.g., with trichloroacetic acid for SRB). Stain the fixed cells with the appropriate dye (e.g., SRB or Crystal Violet). Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 510 nm for SRB).

-

-

Data Analysis: The absorbance is directly proportional to the cell number. Plot the percentage of cell growth versus the log concentration of the test compound to determine the GI₅₀ (for inhibitors) or EC₅₀ (for stimulators).

In Vivo Rat Uterotrophic Assay

This "gold standard" in vivo assay assesses the estrogenic or anti-estrogenic properties of a substance by measuring its effect on uterine weight in rats.

-

Objective: To evaluate the estrogenic (uterotrophic) or anti-estrogenic (anti-uterotrophic) effect of a test compound in a whole-animal model.

-

Animal Model: Immature (21-22 day old) female rats or adult ovariectomized (OVX) rats. The OVX model is preferred to ensure low and stable endogenous estrogen levels.[2][15]

-

Procedure:

-

Animal Preparation: For the OVX model, allow at least 7 days post-surgery for uterine regression.[16]

-

Dosing: Administer the test compound (e.g., this compound) daily for three consecutive days via oral gavage or subcutaneous injection.[2]

-

Groups: Include a vehicle control group, a positive control group (e.g., 17α-ethinyl estradiol), and several dose groups for the test substance.[17] For anti-estrogenicity testing, co-administer the test compound with the positive control.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record both the wet (blotted) and dry uterine weight.

-

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates an estrogenic (agonist) effect. A significant decrease in the uterine weight of the co-treated group compared to the positive control group indicates an anti-estrogenic (antagonist) effect.[16]

Conclusion and Future Directions

The structure-activity relationship of this compound is a clear example of how subtle modifications to a triphenylethylene scaffold can fine-tune biological activity, leading to a clinically valuable tissue-specific profile. The core structure provides the necessary ER binding, while the side chain is the primary determinant of its agonist versus antagonist character. Research into novel analogs, such as those incorporating cyclic amine moieties, demonstrates the potential to enhance potency and even introduce new mechanisms of action, including activity in ER-negative cell lines.

For drug development professionals, the key takeaways are:

-

The triphenylethylene scaffold is a robust platform for developing SERMs.

-

The nature of the side chain is critical for modulating the agonist/antagonist profile and tissue selectivity.

-

A tiered screening approach, moving from in vitro binding and functional assays to in vivo models like the uterotrophic assay, is essential for characterizing novel SERMs.

Future research should focus on developing analogs with improved oral bioavailability and more refined tissue selectivity, particularly aiming for enhanced bone-agonistic effects and complete endometrial neutrality or antagonism. Continued exploration of the SAR of this compound and related compounds will undoubtedly pave the way for the next generation of safer and more effective SERMs for a range of hormone-related conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. genome.ucsc.edu [genome.ucsc.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of Ospemifene: A Technical Guide

Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause.[1][2][3][4] As a non-hormonal, orally administered therapy, it represents a significant advancement in postmenopausal women's health.[5][6] This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

This compound, a triphenylethylene derivative structurally similar to tamoxifen and toremifene, is one of the major metabolites of toremifene.[5][6] Its development journey began with initial investigations into its potential for treating postmenopausal osteoporosis and preventing breast cancer.[6] However, early clinical trials revealed a pronounced estrogenic effect on the vaginal epithelium, which redirected its developmental focus to the treatment of VVA.[6][7]

The development and commercialization of this compound involved several key entities. The initial development was conducted by Hormos Medical Ltd., which later became part of QuatRx Pharmaceuticals.[1][8] In 2010, QuatRx Pharmaceuticals entered into a worldwide license agreement with Shionogi & Co., Ltd. for the clinical development and marketing of this compound.[1][9][10]

A summary of the key milestones in the development of this compound is presented below:

-

January 19, 2005: A patent for a solid dosage form of this compound was filed by Hormos Medical Ltd.[1]

-

January 3, 2008: QuatRx Pharmaceuticals announced positive results from a pivotal Phase 3 study for the treatment of postmenopausal vulvovaginal atrophy.[11]

-

March 1, 2010: QuatRx Pharmaceuticals licensed worldwide marketing rights for this compound to Shionogi & Co., Ltd.[9]

-

April 26, 2012: A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA).[1]

-

February 26, 2013: this compound was approved by the FDA for the treatment of moderate to severe dyspareunia due to menopause.[1][3]

-

January 2015: this compound (as Senshio) was approved by the European Commission.[1]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been described in the patent literature.[2][12][13][14][15][16] One common approach involves the coupling of key intermediates to form the characteristic triphenylethylene scaffold. A generalized synthetic scheme is outlined below.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from publicly available patent literature.[12][14]

Step 1: Synthesis of 2-(4-(2-Phenylacetyl)phenoxy)ethyl pivalate

To a solution of 2-phenoxyethanol in dichloromethane, triethylamine and pivaloyl chloride are added at low temperature (0-5 °C) to protect the hydroxyl group. The resulting 2-phenoxyethyl pivalate is then subjected to a Friedel-Crafts acylation with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-(4-(2-phenylacetyl)phenoxy)ethyl pivalate.

Step 2: Synthesis of (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate

2-(4-(2-Phenylacetyl)phenoxy)ethyl pivalate is dissolved in a suitable solvent such as toluene. A phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) and a strong base (e.g., 50% NaOH solution) are added. 1-Bromo-2-chloroethane is then added dropwise to the vigorously stirred mixture to introduce the chloroethyl side chain. The resulting intermediate is then reacted with a phenyl Grignard reagent (phenylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF). This is followed by treatment with hydrochloric acid to yield the protected this compound, (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate.

Step 3: Deprotection to Yield this compound

The pivaloyl protecting group is removed from (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate. This can be achieved by hydrolysis with a base such as sodium hydroxide in a mixture of THF, methanol, and water, or by reductive cleavage using a reducing agent like lithium aluminum hydride in toluene.[12] The crude this compound is then purified by crystallization from a suitable solvent system, such as aqueous methanol, to yield the final product.[12]

More recently, a more efficient, two-step synthesis has been developed, which involves two coupling steps starting from commercially available raw materials and minimizes the use of solvents and purification steps.[17]

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ).[3][18][19] It exhibits a tissue-specific mix of estrogenic (agonist) and antiestrogenic (antagonist) effects.[5][18][20]

-

Vaginal Epithelium (Agonist Effect): In the vaginal tissue, this compound acts as an estrogen agonist.[6] This leads to the maturation of the vaginal epithelium, characterized by an increase in superficial cells and a decrease in parabasal cells, a reduction in vaginal pH, and improved vaginal lubrication.[21][22] This agonistic activity is confirmed by the upregulation of progesterone receptors in the vaginal epithelium and stroma.[19]

-

Breast Tissue (Antagonist Effect): In breast tissue, this compound exhibits an antiestrogenic effect.[23] It has been shown to inhibit the proliferation of estrogen-sensitive breast cancer cells (MCF-7) in vitro and opposes estradiol-stimulated proliferation in normal human breast tissue explants.[7][19]

-

Endometrium (Neutral to Weak Agonist Effect): this compound has a generally neutral to weakly agonistic effect on the endometrium.[5][6] While some studies have shown a small increase in endometrial thickness, this was not associated with cellular proliferation, and no increased risk of endometrial hyperplasia or cancer has been observed in clinical trials up to 52 weeks.[24]

-

Bone (Agonist Effect): this compound demonstrates an estrogenic effect on bone, which can help to reduce bone turnover and may have a positive impact on bone mineral density.[3][18][23][25]

The following diagram illustrates the proposed signaling pathway of this compound in different tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical and Pharmacological Data

| Parameter | Value | Species/System | Reference |

| ERα Binding Affinity (IC50) | 0.8 µM | Human | [3] |

| ERβ Binding Affinity (IC50) | 1.7 µM | Human | [3] |

| ED50 (Vaginal Epithelial Height) | 0.39 mg/kg/day | Ovariectomized Rat | [6][19] |

| ED50 (Vaginal Weight) | 0.48 mg/kg/day | Ovariectomized Rat | [6] |

Table 2: Phase 3 Clinical Trial Efficacy Data (12 weeks, 60 mg/day vs. Placebo)

| Endpoint | This compound (LS Mean Change) | Placebo (LS Mean Change) | p-value | Reference |

| Percentage of Parabasal Cells | -23.7% | -1.9% | <0.0001 | [21] |

| Percentage of Superficial Cells | +7.8% | +0.6% | <0.0001 | [21] |

| Vaginal pH | -1.01 | -0.29 | <0.0001 | [21] |

| Vaginal Dryness Severity Score | -1.29 | -0.91 | <0.0001 | [22] |

| Dyspareunia Severity Score | -1.55 | -1.21 | 0.0004 | [21] |

LS Mean: Least Squares Mean

Table 3: Endometrial Thickness in Clinical Trials (60 mg/day)

| Time Point | Mean Increase from Baseline (mm) | Reference |

| 12 Weeks | 0.51 | [24] |

| 6 Months | 0.56 | [24] |

| 12 Months | 0.81 | [24] |

Clinical Trial Workflow

The efficacy and safety of this compound were established in a series of Phase 2 and 3 clinical trials. A typical Phase 3 trial design is depicted in the workflow diagram below.

Conclusion

This compound represents a targeted, non-hormonal therapeutic option for postmenopausal women experiencing vulvovaginal atrophy. Its discovery and development pathway highlight the importance of elucidating tissue-specific pharmacological effects. The chemical synthesis of this compound has evolved to more efficient processes, and its mechanism of action as a SERM with a unique profile of agonist and antagonist activities is well-supported by preclinical and clinical data. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding the core scientific principles behind this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2016110805A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Osphena (this compound) FDA Approval History - Drugs.com [drugs.com]

- 5. This compound: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shionogi, QuatRx Pharma Enter Into License Agreement To Market this compound - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. US9321712B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. WO2014060639A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 15. medkoo.com [medkoo.com]

- 16. patents.justia.com [patents.justia.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vaginal effects of this compound in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experience with this compound in patients with vulvar and vaginal atrophy and a history of breast cancer: case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hcp.osphena.com [hcp.osphena.com]

- 23. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

In-Vitro Characterization of Ospemifene's Agonist and Antagonist Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. This unique pharmacological profile makes it a subject of significant interest for various therapeutic applications. Understanding its in-vitro characteristics is fundamental to elucidating its mechanism of action and predicting its clinical efficacy and safety. This technical guide provides a comprehensive overview of the in-vitro methods used to characterize the agonist and antagonist properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative In-Vitro Characterization of this compound

The following tables summarize the key quantitative parameters that define this compound's interaction with estrogen receptors (ER) and its effects on cellular processes.

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| Binding Affinity (Ki) | 380 nM | 410 nM | [1] |

| IC50 | 0.8 µM | 1.7 µM | [2] |

Table 1: Estrogen Receptor Binding Affinity of this compound. The binding affinity of this compound to ERα and ERβ is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). These values indicate a comparable affinity of this compound for both estrogen receptor subtypes.

| Cell Line | Assay Type | Endpoint | This compound Effect | Quantitative Data | Reference |

| MCF-7 (ERα-positive breast cancer) | Proliferation Assay | Cell Growth | Antagonistic/Inhibitory | Dose-dependent inhibition observed at concentrations from 0.1 to 10 µM. At 10 µM, cell growth was 56.4% of the control. | [1][3] |

| MDA-MB-231 (ER-negative breast cancer) | Proliferation Assay | Cell Growth | No significant effect | - | [3] |

| Rat Mammary Cells | Estrogen-Induced Responses | Cell Proliferation | Antagonistic | Dose-dependent inhibition of estrogen-induced cell proliferation. | [4] |

Table 2: Effects of this compound on Cell Proliferation. This table outlines the anti-proliferative effects of this compound in estrogen receptor-positive breast cancer cell lines, highlighting its antagonistic activity in this context.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to enable replication and further investigation.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]-estradiol

-

Binding buffer (e.g., Tris-based buffer with additives to stabilize the receptor)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine a fixed concentration of the respective estrogen receptor subtype, a fixed concentration of [³H]-estradiol, and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [³H]-estradiol.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol).

-

Calculate the Ki value using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to act as an agonist or antagonist of ER-mediated gene transcription.

Materials:

-

A suitable cell line that does not endogenously express ERs (e.g., HEK293, HeLa) or an ER-positive cell line (e.g., MCF-7).

-

Expression plasmids for human ERα or ERβ.

-

A reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

-

A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

-

Test compound (this compound).

Procedure:

-

Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with varying concentrations of this compound alone (to assess agonist activity) or in combination with a fixed concentration of estradiol (to assess antagonist activity).

-

Include appropriate controls: vehicle control, estradiol-only control.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the luciferase and control reporter activities.

-

Normalize the luciferase activity to the control reporter activity.

-

For agonist activity, plot the normalized luciferase activity against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the this compound concentration to determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of ER-positive breast cancer cells.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Charcoal-stripped FBS to remove endogenous steroids.

-

A method for quantifying cell number (e.g., crystal violet staining, MTT assay, or direct cell counting).

-

Test compound (this compound).

Procedure:

-

Seed MCF-7 cells in multi-well plates in regular growth medium.

-

After cell attachment, switch to a medium containing charcoal-stripped FBS to create a low-estrogen environment.

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control and a positive control (estradiol) to confirm the estrogen-responsiveness of the cells.

-

Incubate the cells for a period of 4 to 6 days, allowing for multiple cell divisions.[1]

-

At the end of the incubation period, quantify the cell number using the chosen method.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for cell proliferation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the in-vitro characterization of this compound.

Caption: this compound's dual agonist/antagonist signaling pathway.

Caption: Workflow for an ERE-luciferase reporter gene assay.

Caption: Tissue-selective co-regulator recruitment by this compound-ER complex.

Conclusion

The in-vitro characterization of this compound reveals its complex nature as a selective estrogen receptor modulator. Its comparable binding affinity for ERα and ERβ, coupled with its tissue-dependent agonist and antagonist activities, underscores the importance of a multi-faceted experimental approach. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential in various physiological and pathological contexts. The provided visualizations offer a clear conceptual framework for understanding the intricate signaling pathways and experimental workflows involved in its characterization.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ospemifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of ospemifene, a selective estrogen receptor modulator (SERM), in various animal models. The data presented herein summarizes the key findings on its tissue-selective effects, pharmacokinetics, and the experimental protocols utilized in these foundational studies.

Core Pharmacological Profile

This compound is a triphenylethylene derivative that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] Its pharmacological activity is mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ).[2][3] The preclinical data from animal models, primarily in ovariectomized (OVX) rodents, have been pivotal in characterizing its profile as a SERM and have shown to be highly predictive of its clinical effects in postmenopausal women.[4]

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.

Table 1: Effects of this compound on Vaginal Tissue in Ovariectomized (OVX) Rats

| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |

| Vaginal Weight | OVX Sprague-Dawley Rats | 10 mg/kg/day | 2 weeks | Increased vaginal weight, more effective than raloxifene. | [4] |

| Vaginal Epithelial Height | OVX Sprague-Dawley Rats | 0.39 mg/kg/day (ED50) | 2 weeks | Dose-dependent increase, with a magnitude similar to 17α-ethinyl estradiol (EE2). | [4] |

| Vaginal Epithelial Histology | OVX Sprague-Dawley Rats | 10 mg/kg/day | 2 weeks | Increased number of epithelial cell layers and mucification, without the cornification seen with EE2. | [4] |

| Progesterone Receptor (PR) Expression | OVX Sprague-Dawley Rats | Not specified | Not specified | Upregulation of PR in vaginal epithelium and stroma, confirming estrogenic activity. | [4] |

Table 2: Effects of this compound on Bone in Ovariectomized (OVX) Rats

| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |

| Bone Mineral Density (BMD) | OVX Rats | 1, 5, 25 mg/kg/day | 52 weeks | Significantly increased trabecular BMD of the distal femur and proximal tibia. | [5] |

| Bone Mineral Content (BMC) | OVX Rats | 25 mg/kg/day | 51 weeks | Significantly increased distal femur BMC. | [5] |

| Trabecular Bone Volume | OVX Rats | 10 mg/kg/day | 4 weeks | Prevented OVX-induced bone loss and increased trabecular bone volume. | [5] |

| Bone Resorption Markers | OVX Rats | 10 mg/kg/day | 4 weeks | Decreased bone resorption, with effects similar to raloxifene and droloxifene. | [5] |

| Osteoclast Number | OVX Rats | 3 and 10 mg/kg/day | Not specified | Significantly inhibited OVX-induced increases in osteoclast number. | [5] |

Table 3: Effects of this compound on Uterine Tissue in Ovariectomized (OVX) Rats

| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |

| Uterine Weight | OVX Rats | 10 mg/kg/day | 2 weeks | Less pronounced effect on uterine weight compared to its effect on vaginal weight. | [4] |

| Endometrial Histology | OVX Rats | Not specified | Not specified | No induction of endometrial hyperplasia in animal models. | [3] |

Table 4: Effects of this compound on Mammary Gland Tissue in Animal Models

| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |

| Cell Proliferation (BrdU staining) | OVX Sprague-Dawley Rats | Not specified | 6, 9, and 28 days | No substantial induction of 5-bromo-2-deoxyuridine staining compared to OVX controls. | [6] |

| Mammary Gland Morphology | OVX Sprague-Dawley Rats | Not specified | 6, 9, and 28 days | No alteration in the morphology of the mammary glands. | [6] |

| Mammary Tumor Incidence | DMBA-induced Sencar Mice | 50 mg/kg/day | 37 weeks | Greatly reduced the incidence of mammary carcinomas, similar to tamoxifen. | [7] |

| Mammary Tumor Growth | DMBA-induced Sencar Mice | 1, 10, 50 mg/kg | Not specified | Dose-dependent inhibition of tumor growth. | [7] |

Table 5: Pharmacokinetics of this compound in Animal Models

| Parameter | Animal Model | Key Findings | Reference(s) |

| Absorption | Rats, Monkeys | Rapidly but poorly absorbed. | [2] |

| Distribution | Rats, Monkeys | Widely distributed. | [2] |

| Protein Binding | All species | Highly protein bound. | [2] |

| Metabolism | Mice, Rats, Monkeys | Extensively metabolized in the liver, primarily by CYP enzymes. The major metabolite is 4-hydroxythis compound. | [2][8] |

| Excretion | Rats, Monkeys | Predominantly through the feces. | [2] |

| Elimination Half-life | Rhesus Macaques | Approximately 22 hours. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Ovariectomized (OVX) Rat Model of Menopause

Objective: To create an animal model that mimics the hypoestrogenic state of menopause to study the effects of SERMs.

Protocol:

-

Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 8-10 weeks of age.[10]

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).[10]

-

Surgical Procedure:

-

Make a small dorsal midline skin incision caudal to the rib cage.

-

Bluntly dissect the underlying muscle to locate the ovaries, which are situated in a fat pad.

-

Ligate the uterine horn and associated blood vessels below the ovary.

-

Excise the ovary.

-

Repeat the procedure for the contralateral ovary.

-

Suture the muscle and skin layers.[11]

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Allow a recovery period of at least two weeks before initiating treatment to ensure depletion of endogenous estrogens.[12]

-

Sham Control: A sham-operated control group should be included, where the animals undergo the same surgical procedure without the removal of the ovaries.[12]

Assessment of Vaginal Epithelial Thickness and Histology

Objective: To evaluate the estrogenic effects of this compound on the vaginal epithelium.

Protocol:

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the entire vagina.

-

Fixation: Fix the vaginal tissue in 10% neutral buffered formalin for 24-48 hours.[13]

-

Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick cross-sections of the mid-vaginal region using a microtome.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei and eosin to stain the cytoplasm. This allows for the assessment of overall morphology and measurement of epithelial thickness.[14]

-

Periodic Acid-Schiff (PAS) Staining: To visualize mucification, use PAS stain, which stains glycogen and mucins magenta.[13]

-

-

Microscopy and Analysis: Examine the stained sections under a light microscope. Measure the epithelial thickness from the basal layer to the luminal surface at multiple points using calibrated imaging software.[14]

Uterine Weight Measurement (Uterotrophic Assay)

Objective: To assess the estrogenic or anti-estrogenic effects of this compound on the uterus.

Protocol:

-

Tissue Collection: Following euthanasia, carefully dissect the uterus, trimming away any adhering fat and connective tissue.

-

Blotting: Gently blot the uterus on filter paper to remove excess fluid.

-

Weighing: Immediately weigh the wet uterus on an analytical balance.

-

Data Normalization: The uterine weight is often expressed as a ratio to the animal's body weight to account for variations in animal size.[15][16]

Bone Mineral Density (BMD) Measurement

Objective: To determine the effect of this compound on bone mass in an OVX model of osteoporosis.

Protocol:

-

BMD Measurement:

-

Use dual-energy X-ray absorptiometry (DXA) to measure the BMD of specific skeletal sites, such as the femur and lumbar vertebrae.[17]

-

Anesthetize the animals and position them on the DXA scanner according to the manufacturer's instructions.

-

Perform scans at baseline and at the end of the treatment period.[1]

-

-

Data Analysis: Analyze the DXA images to determine the BMD (g/cm²) and bone mineral content (g) for the regions of interest.[2]

Mammary Gland Whole-Mount Analysis

Objective: To evaluate the gross morphological effects of this compound on mammary gland development and branching.

Protocol:

-

Tissue Collection: At necropsy, carefully dissect the entire fourth (inguinal) mammary gland.

-

Mounting: Spread the gland flat on a glass microscope slide.[6]

-

Fixation: Fix the whole mount in a solution such as Carnoy's fixative (ethanol, chloroform, glacial acetic acid) for several hours to overnight.[5]

-

Staining:

-

Rehydrate the tissue through a descending series of ethanol.

-

Stain with carmine alum solution overnight to visualize the epithelial ducts.[5]

-

-

Dehydration and Clearing:

-

Dehydrate the stained gland through an ascending series of ethanol.

-

Clear the tissue in xylene until it becomes translucent.[6]

-

-

Mounting and Analysis: Mount the cleared whole mount with a coverslip using a permanent mounting medium. Examine under a stereomicroscope to assess ductal branching, terminal end buds, and overall glandular architecture.[18]

Immunohistochemistry for Progesterone Receptor (PR)

Objective: To detect the expression of progesterone receptor, an estrogen-regulated gene, as a marker of estrogenic activity.

Protocol:

-

Tissue Preparation: Use paraffin-embedded sections of the target tissue (e.g., vagina, uterus).

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval to unmask the epitope, typically by heating the slides in a citrate buffer solution.[19]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary monoclonal or polyclonal antibody specific for the progesterone receptor.[7]

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody that binds to the primary antibody.

-

Apply an avidin-biotin-peroxidase complex.

-

Visualize the antibody binding using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[19]

-

-

Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides.[19]

-

Analysis: Examine the slides under a microscope to assess the localization and intensity of PR staining in the cell nuclei.

7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Mammary Tumor Model in Mice

Objective: To induce mammary tumors in mice to evaluate the potential chemopreventive effects of this compound.

Protocol:

-

Animal Model: Use a susceptible mouse strain, such as Sencar or BALB/c mice.[3][4]

-

Carcinogen Administration:

-

Treatment: Begin administration of this compound or vehicle control concurrently with or after the DMBA treatment period and continue for the duration of the study.

-

Tumor Monitoring: Palpate the mice weekly to detect the appearance of mammary tumors. Measure the tumor size with calipers.

-

Endpoint: At the end of the study, euthanize the mice, and dissect the tumors for weighing and histological analysis to confirm the tumor type (e.g., carcinoma).[20]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action and tissue-selective effects.

Experimental Workflow for Preclinical Evaluation of this compound in OVX Rats

Caption: General experimental workflow for this compound studies in OVX rats.

Logical Relationship of this compound's Tissue-Selective Effects

Caption: Tissue-selective agonist and antagonist effects of this compound.

References

- 1. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying Branching Density in Rat Mammary Gland Whole-mounts Using the Sholl Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. case.edu [case.edu]

- 7. Immunocytochemical localization of progesterone receptor in the reproductive tract of adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Performing Vaginal Lavage, Crystal Violet Staining, and Vaginal Cytological Evaluation for Mouse Estrous Cycle Staging Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of this compound and safety evaluation of pharmacokinetic alterations caused by intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental model of menopausal genitourinary syndrome: Ovariectomy and vaginectomy protocols in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jove.com [jove.com]

- 12. excli.de [excli.de]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Experimental Analysis of Vaginal Laxity in Rats Treated With a Combination of Er:YAG Fractional Lasers and AMSC-MP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. biocare.net [biocare.net]

- 20. DMBA-induced tumour susceptibility [bio-protocol.org]

Ospemifene's Influence on Gene Expression in Target Tissues: A Technical Guide

Executive Summary: Ospemifene, a third-generation selective estrogen receptor modulator (SERM), exhibits tissue-specific estrogen agonist and antagonist effects, making it a unique therapeutic agent for postmenopausal conditions such as vulvovaginal atrophy (VVA) and dyspareunia. Its mechanism of action is rooted in its differential binding to estrogen receptors (ERα and ERβ) in various tissues, leading to the recruitment of distinct co-regulator proteins and subsequent modulation of target gene expression. This guide provides an in-depth analysis of this compound's effects on gene expression in key target tissues, including the vagina, endometrium, bone, and breast. It summarizes quantitative data, details common experimental protocols for gene expression analysis, and visualizes the underlying molecular pathways and workflows.

Mechanism of Action: A Tissue-Selective Approach

This compound's biological effects are mediated through its interaction with intracellular estrogen receptors, ERα and ERβ, which function as ligand-inducible transcription factors.[1][2][3] Upon binding, the this compound-ER complex undergoes a conformational change. This new conformation determines the binding of specific co-activator or co-repressor proteins, which in turn dictates whether the expression of target genes is activated or inhibited.[3] This tissue-specific recruitment of co-regulators is the molecular basis for this compound's mixed agonist/antagonist profile.[1][3] For instance, in the vaginal epithelium, the complex primarily recruits co-activators, mimicking the effects of estrogen, while in breast tissue, it may preferentially recruit co-repressors, leading to an anti-estrogenic effect.[1][4]

Effects on Gene Expression in Target Tissues

Vaginal Epithelium: Estrogen Agonist Activity

In postmenopausal women, this compound acts as an estrogen agonist in the vaginal tissue.[1] This agonistic activity stimulates the proliferation and maturation of the vaginal epithelium, leading to an increase in superficial cells, a decrease in parabasal cells, and a reduction in vaginal pH.[4][5] Studies have shown a significant increase in Ki-67, a marker of cellular proliferation, in the basal layers of the vaginal mucosa following this compound treatment.[4] This restores the thickness, elasticity, and lubrication of the vaginal tissue, alleviating symptoms of VVA.[1]

Endometrium: A Neutral Profile

Unlike traditional estrogen therapy, this compound exhibits a mixed agonist/antagonist or neutral effect on the endometrium.[1] Clinical trials of up to 52 weeks have demonstrated that this compound does not significantly stimulate endometrial proliferation, thereby minimizing the risk of endometrial hyperplasia or carcinoma.[4][6] This favorable safety profile is a key differentiator from unopposed estrogen therapies.[1]

Bone: A Protective Agonist Effect

This compound displays estrogenic (agonist) effects on bone tissue.[2][6] It interacts with osteoblasts and osteoclasts to reduce bone turnover.[2][7] Clinical studies have consistently shown that this compound significantly decreases biochemical markers of bone resorption, such as C-terminal and N-terminal cross-linking telopeptides of type 1 collagen (CTX-1, NTX), and markers of bone formation, like bone-specific alkaline phosphatase (BSAP).[6][8][9] These effects, comparable to those of other SERMs like raloxifene, suggest a protective role for this compound in maintaining bone mineral density in postmenopausal women.[7][8]

Breast Tissue: Antagonist Activity

In breast tissue, this compound acts as an estrogen antagonist.[1] Preclinical studies using ER-positive (ER+) breast cancer cell lines (e.g., MCF-7) have shown that this compound inhibits the expression of estrogen-regulated genes like pS2 in a dose-dependent manner.[4] Furthermore, in animal models, this compound has been shown to reduce the growth of ER-positive breast cancer tumors.[4][10] Long-term clinical trials have supported these findings, indicating a neutral or potentially protective effect on breast tissue.[11]

Quantitative Data on Biomarker Changes

The following table summarizes the effects of this compound (typically 60 mg/day) on key clinical and biological markers in postmenopausal women, as reported in various clinical trials.

| Target Tissue | Marker | Effect | Magnitude of Change | Reference |

| Vagina | Percentage of Superficial Cells | Increase | Statistically significant vs. placebo | [5][12] |

| Percentage of Parabasal Cells | Decrease | Statistically significant vs. placebo | [5][12] | |

| Vaginal pH | Decrease | Statistically significant vs. placebo | [5] | |

| Ki-67 Immunoreactivity | Increase | Significant increase in basal layers | [4] | |

| Endometrium | Endometrial Thickness | Minimal Change | Non-significant increase vs. placebo | [3] |

| Incidence of Hyperplasia | No significant increase | Low incidence (0.3%) in 52-week study | [3] | |

| Bone | Serum CTX-1 (Resorption) | Decrease | Significant decrease vs. placebo | [9] |

| Serum NTX (Resorption) | Decrease | Dose-dependent decreases | [6] | |

| Serum BSAP (Formation) | Decrease | Significant decrease vs. placebo | [6][8] | |

| Serum P1NP (Formation) | Decrease | Dose-dependent decreases | [6] | |

| Breast | Breast Density (Mammogram) | No Change | No adverse changes in 52-week studies | [11] |

Experimental Methodologies

The analysis of gene expression in response to this compound treatment typically involves a series of well-established molecular biology techniques.

Tissue Sample Collection and RNA Extraction

High-quality RNA is paramount for accurate gene expression analysis.[13] Tissue biopsies (e.g., from the vaginal wall or endometrium) are collected and immediately stabilized, often in a reagent like RNAlater, or flash-frozen in liquid nitrogen to prevent RNA degradation.[13][14] Total RNA is then extracted using methods such as organic extraction with Trizol or column-based purification kits.[13] The quality and integrity of the extracted RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN).[15]

Gene Expression Profiling: Microarray and RNA-Seq

-

Microarray Analysis: This technique uses a solid surface with thousands of immobilized DNA probes to measure the expression levels of a large number of genes simultaneously.[16][17] In a typical experiment, extracted RNA is reverse transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye. The labeled cDNA is hybridized to the microarray chip. After washing, the chip is scanned, and the fluorescence intensity of each spot is measured, which corresponds to the expression level of the respective gene.[18]

-

RNA Sequencing (RNA-Seq): RNA-Seq has become the gold standard for transcriptome analysis due to its high sensitivity and broad dynamic range.[19] The process involves the conversion of RNA into a library of cDNA fragments.[13] Adapters are ligated to these fragments, which are then sequenced using next-generation sequencing (NGS) platforms. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.[14]

Validation: Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive technique used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific genes of interest.[20][21] It involves two main steps: the reverse transcription of RNA into cDNA, followed by the amplification of the cDNA using PCR in real-time with fluorescence detection.[22][23] The expression level of a target gene is typically normalized to that of a stably expressed housekeeping gene to determine its relative abundance. The ΔΔCt method is commonly used for relative quantification.[20]

Conclusion

This compound's intricate, tissue-dependent effects on gene expression underscore its utility as a targeted therapy for postmenopausal conditions. Its agonist actions in the vagina and bone provide direct therapeutic benefits for VVA and potential protection against bone loss. Concurrently, its antagonist or neutral profile in the breast and endometrium offers a crucial safety advantage over non-selective hormone therapies. Understanding the molecular mechanisms and the resulting gene expression changes is vital for drug development professionals and researchers seeking to optimize and expand the therapeutic applications of SERMs. The methodologies outlined in this guide represent the standard for elucidating these complex biological responses.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experience with this compound in patients with vulvar and vaginal atrophy: case studies with bone marker profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. genome.ucsc.edu [genome.ucsc.edu]

- 15. Protocol for Gene Expression Profiling Using DNA Microarrays in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microarray analysis techniques - Wikipedia [en.wikipedia.org]

- 17. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]

- 18. Analysis of Gene Expression Using cDNA Microarrays | Springer Nature Experiments [experiments.springernature.com]

- 19. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 20. elearning.unite.it [elearning.unite.it]

- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

- 23. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

Molecular Basis for Ospemifene's Tissue Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ospemifene, a selective estrogen receptor modulator (SERM), presents a unique pharmacological profile characterized by tissue-specific estrogenic and anti-estrogenic effects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's tissue selectivity. It delves into its binding affinity for estrogen receptor subtypes, the critical role of differential co-regulator recruitment, and the resultant downstream signaling pathways in various tissues. This guide also includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to facilitate a deeper understanding of this compound's mode of action.

Introduction

This compound is a non-steroidal, triphenylethylene derivative approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Unlike traditional hormone replacement therapy, this compound exhibits a mixed agonist/antagonist profile, acting as an estrogen agonist in the vaginal epithelium and bone, while functioning as an antagonist in breast tissue.[3][4][5] Its effect on the endometrium is generally considered to be neutral or weakly agonistic.[3][4] This tissue-selective activity is the cornerstone of its clinical utility and favorable safety profile. The molecular basis for this selectivity is multifactorial, involving the interplay of several key factors:

-

Estrogen Receptor Subtype Binding: The differential binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

-

Receptor Conformation: The unique conformational change induced in the estrogen receptor upon ligand binding.

-

Co-regulator Recruitment: The tissue-specific expression and recruitment of a diverse array of co-activator and co-repressor proteins to the this compound-ER complex.

-

Promoter Context: The specific DNA sequences (estrogen response elements - EREs) and other transcription factors present at the promoter regions of target genes.

This guide will explore each of these factors in detail, providing the available quantitative data and experimental methodologies used to elucidate them.

Estrogen Receptor Binding and Affinity

This compound exerts its effects by binding to the two main estrogen receptor subtypes, ERα and ERβ. While it is reported that this compound binds to both ERα and ERβ with approximately equal affinity, specific Ki values can vary between studies.[4] The table below summarizes the available data on the binding affinity of this compound and other relevant compounds to estrogen receptors.

Table 1: Comparative Binding Affinities of this compound and Other Estrogenic Compounds for Estrogen Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |

| This compound | ERα | ~380 | ~0.8% of Estradiol |

| ERβ | ~380 | ~0.6% of Estradiol | |

| Estradiol | ERα | 0.13 | 100 |

| ERβ | 0.24 | 100 | |

| Tamoxifen | ERα | 2.5 | 5.2 |

| ERβ | 3.5 | 6.9 | |

| Raloxifene | ERα | 0.3 | 43.3 |

| ERβ | 1.2 | 20 |

Note: Ki values are approximate and can vary depending on the experimental conditions. The relative binding affinity is calculated relative to estradiol.

The Role of Co-regulators in Tissue Selectivity